molecular formula C13H4F5NO3S B1304965 2,3,4,5,6-Pentafluorophenyl 4-cyanobenzenesulfonate CAS No. 885949-56-4

2,3,4,5,6-Pentafluorophenyl 4-cyanobenzenesulfonate

Cat. No.: B1304965
CAS No.: 885949-56-4
M. Wt: 349.23 g/mol
InChI Key: HKXQPGWUQBZUIK-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2,3,4,5,6-Pentafluorophenyl 4-cyanobenzenesulfonate typically involves the reaction of 2,3,4,5,6-pentafluorophenol with 4-cyanobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride . The general reaction scheme is as follows:

C6F5OH+C6H4SO2Cl(CN)C6F5OSO2C6H4(CN)+HCl\text{C}_6\text{F}_5\text{OH} + \text{C}_6\text{H}_4\text{SO}_2\text{Cl}(\text{CN}) \rightarrow \text{C}_6\text{F}_5\text{O}\text{SO}_2\text{C}_6\text{H}_4(\text{CN}) + \text{HCl} C6​F5​OH+C6​H4​SO2​Cl(CN)→C6​F5​OSO2​C6​H4​(CN)+HCl

Chemical Reactions Analysis

2,3,4,5,6-Pentafluorophenyl 4-cyanobenzenesulfonate undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The pentafluorophenyl group can undergo nucleophilic aromatic substitution reactions due to the electron-withdrawing nature of the fluorine atoms. Common nucleophiles include amines and thiols.

    Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄).

    Oxidation: The sulfonate group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide (H₂O₂).

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2,3,4,5,6-Pentafluorophenyl 4-cyanobenzenesulfonate involves its ability to act as an electrophile in nucleophilic substitution reactions. The electron-withdrawing fluorine atoms increase the electrophilicity of the aromatic ring, making it more susceptible to attack by nucleophiles. The cyano and sulfonate groups also contribute to the compound’s reactivity by providing additional sites for chemical modification .

Comparison with Similar Compounds

2,3,4,5,6-Pentafluorophenyl 4-cyanobenzenesulfonate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of a highly fluorinated aromatic ring with a reactive sulfonate group, making it a versatile reagent in various chemical reactions.

Properties

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) 4-cyanobenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H4F5NO3S/c14-8-9(15)11(17)13(12(18)10(8)16)22-23(20,21)7-3-1-6(5-19)2-4-7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKXQPGWUQBZUIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)S(=O)(=O)OC2=C(C(=C(C(=C2F)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H4F5NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701225484
Record name 2,3,4,5,6-Pentafluorophenyl 4-cyanobenzenesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701225484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885949-56-4
Record name 2,3,4,5,6-Pentafluorophenyl 4-cyanobenzenesulfonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885949-56-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3,4,5,6-Pentafluorophenyl 4-cyanobenzenesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701225484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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